molecular formula C24H19ClN2O3S B12159775 methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12159775
M. Wt: 450.9 g/mol
InChI Key: XXZUQAHVZWAWDQ-IKVNRTJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with a thiazolopyrimidine precursor under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(4-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties

Biological Activity

Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions. The general synthetic route includes:

  • Formation of Thiazole Ring : The initial step usually involves the formation of the thiazole ring through cyclization reactions between appropriate precursors.
  • Pyrimidine Integration : The pyrimidine moiety is integrated into the structure via condensation reactions with various aldehydes or ketones.
  • Final Modifications : Methyl esterification and substitution reactions are performed to achieve the desired functional groups.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, a study evaluated the cytotoxic effects of various derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also shown significant antimicrobial activity against a variety of pathogens. In vitro studies revealed potent activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring appears to enhance this activity .

Anti-inflammatory Activity

Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties by inhibiting key inflammatory mediators. These compounds modulate signaling pathways related to inflammation, potentially reducing the production of cytokines such as IL-6 and TNF-alpha .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptors associated with inflammatory responses and cancer signaling pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Studies

Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Cytotoxicity in Cancer Models : A study involving MCF-7 breast cancer cells demonstrated that treatment with methyl (2E)-2-(4-chlorobenzylidene)-7-methyl derivatives led to significant reductions in cell viability compared to untreated controls .
    CompoundIC50 (µM)Cell Line
    16a5.69MCF-7
    16b9.36MCF-7
  • Antimicrobial Efficacy : Another study reported that certain thiazolo[3,2-a]pyrimidine derivatives exhibited strong antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as lead compounds for antibiotic development .

Properties

Molecular Formula

C24H19ClN2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19ClN2O3S/c1-15-21(23(29)30-2)19(13-10-16-6-4-3-5-7-16)27-22(28)20(31-24(27)26-15)14-17-8-11-18(25)12-9-17/h3-14,19H,1-2H3/b13-10+,20-14+

InChI Key

XXZUQAHVZWAWDQ-IKVNRTJKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.